Monoolein-d5: A Technical Guide for Researchers
Monoolein-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monoolein-d5, a deuterated analog of the biologically significant lipid, monoolein. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in mass spectrometry-based lipidomics.
Chemical Structure and Properties
Monoolein-d5, systematically named (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate, is a synthetic, isotopically labeled version of monoolein. The five deuterium atoms are strategically placed on the glycerol backbone, providing a distinct mass shift for analytical purposes while maintaining nearly identical physicochemical properties to its non-deuterated counterpart.
The chemical structure of monoolein-d5 is presented below:
Figure 1: Chemical structure of monoolein-d5, highlighting the deuterated glycerol backbone and the cis-unsaturated oleoyl chain.
Quantitative Data Summary
The key quantitative data for monoolein-d5 are summarized in the table below, alongside the properties of its non-deuterated analog for comparison.
| Property | Monoolein-d5 | Monoolein (for comparison) |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | (2,3-dihydroxypropyl) (Z)-octadec-9-enoate |
| Synonyms | rac 1-Oleoyl Glycerol-d5, 1-Monoolein-d5 | 1-Oleoyl-rac-glycerol, 1-Monoolein |
| CAS Number | 565183-24-6 | 111-03-5 |
| Molecular Formula | C₂₁H₃₅D₅O₄ | C₂₁H₄₀O₄ |
| Molecular Weight | 361.58 | 356.54 |
| Purity | >99% (typical) | >99% (typical) |
| Physical State | Clear liquid to waxy solid at room temperature | Clear liquid to waxy solid at room temperature |
| Solubility | Chloroform, Ethyl Acetate | Chloroform, Hexane |
| InChI Key | RZRNAYUHWVFMIP-KTKRTIGZSA-N (for unlabeled) | RZRNAYUHWVFMIP-KTKRTIGZSA-N |
Experimental Applications and Protocols
Monoolein-d5 is not known to be directly involved in signaling pathways. Instead, its primary and critical role in research is as an internal standard for the accurate quantification of endogenous monoolein in complex biological samples using mass spectrometry-based lipidomics. The deuterium labeling provides a known concentration of a chemically identical, yet mass-shifted, analog that can be distinguished from the endogenous analyte. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and reproducible quantification.
Detailed Experimental Protocol: Quantification of Monoolein in Biological Samples by LC-MS/MS
The following is a representative protocol for the use of monoolein-d5 as an internal standard in a lipidomics workflow.
Objective: To quantify the concentration of monoolein in a biological matrix (e.g., plasma, cell lysate).
Materials:
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Biological sample (e.g., 50 µL of human plasma)
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Monoolein-d5 internal standard solution (e.g., 1 µg/mL in methanol)
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Methanol (LC-MS grade)
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Chloroform (LC-MS grade)
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Water (LC-MS grade)
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Formic acid (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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Nitrogen evaporator
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Autosampler vials
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LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
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Sample Preparation:
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Thaw the biological sample on ice.
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In a microcentrifuge tube, add 50 µL of the sample.
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Spike the sample with a known amount of the monoolein-d5 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
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Perform a lipid extraction, for example, using a modified Bligh-Dyer method:
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Add 200 µL of methanol and vortex thoroughly.
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Add 100 µL of chloroform and vortex.
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Add 100 µL of water and vortex.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
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Carefully collect the lower organic phase containing the lipids into a new microcentrifuge tube.
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Dry the lipid extract under a gentle stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:chloroform).
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LC-MS/MS Analysis:
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Transfer the reconstituted sample to an autosampler vial.
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Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
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Liquid Chromatography (LC) Conditions (example):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
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Gradient: A suitable gradient to separate monoolein from other lipids.
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Flow Rate: e.g., 0.3 mL/min.
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Column Temperature: e.g., 40°C.
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Mass Spectrometry (MS) Conditions (example):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) transitions:
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Endogenous Monoolein: Precursor ion (e.g., m/z 357.3 for [M+H]⁺) to a characteristic product ion.
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Monoolein-d5: Precursor ion (e.g., m/z 362.3 for [M+H]⁺) to the same characteristic product ion.
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Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
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Data Analysis:
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Integrate the peak areas for both the endogenous monoolein and the monoolein-d5 internal standard.
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Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the monoolein-d5 internal standard.
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Generate a calibration curve using known concentrations of unlabeled monoolein spiked with the same amount of monoolein-d5.
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Determine the concentration of endogenous monoolein in the sample by comparing its peak area ratio to the calibration curve.
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Logical Workflow for Quantitative Lipidomics
The following diagram illustrates the logical workflow for using monoolein-d5 in a quantitative lipidomics experiment.
Figure 2: A logical workflow for the quantification of monoolein in biological samples using monoolein-d5 as an internal standard.
